5-formyl-2-(piperidin-1-yl)benzoic acid
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Overview
Description
5-Formyl-2-(piperidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a formyl group at the 5-position and a piperidin-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-formyl-2-(piperidin-1-yl)benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including the oxidation of toluene or the hydrolysis of benzoyl chloride.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the benzoic acid derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction, where piperidine reacts with the appropriate benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperidin-1-yl group can undergo substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: 5-carboxy-2-(piperidin-1-yl)benzoic acid.
Reduction: 5-hydroxymethyl-2-(piperidin-1-yl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-(piperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-formyl-2-(piperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can participate in hydrogen bonding and other interactions, while the piperidin-1-yl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Piperidin-1-yl)benzoic acid: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
5-Formylbenzoic acid: Lacks the piperidin-1-yl group, which may affect its binding properties and applications.
2-(Piperidin-1-yl)benzaldehyde: Similar structure but lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness: 5-Formyl-2-(piperidin-1-yl)benzoic acid is unique due to the presence of both the formyl and piperidin-1-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-formyl-2-piperidin-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-10-4-5-12(11(8-10)13(16)17)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVRPLDAIMDCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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